2-Bromo-4-(2-cyanophenyl)-1-butene
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Overview
Description
2-Bromo-4-(2-cyanophenyl)-1-butene is an organic compound that features a bromine atom, a cyano group, and a butene chain
Mechanism of Action
Target of Action
Compounds similar to this have been used in suzuki–miyaura (sm) cross-coupling reactions . The SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the compound could potentially be involved in the formation of carbon–carbon bonds via sm cross-coupling reactions .
Result of Action
In the context of sm cross-coupling reactions, the compound could contribute to the formation of new carbon–carbon bonds .
Action Environment
It’s worth noting that sm cross-coupling reactions are known for their mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-cyanophenyl)-1-butene typically involves the bromination of 4-(2-cyanophenyl)-1-butene. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and concentration of reactants, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2-cyanophenyl)-1-butene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the butene chain can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, or the butene chain can be oxidized to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Addition Reactions: Reagents such as hydrogen halides, halogens, and peroxides are used under conditions that favor the addition to the double bond.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be used for reduction, while oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation.
Major Products Formed
Substitution Reactions: Products include 4-(2-cyanophenyl)-1-butanol, 4-(2-cyanophenyl)-1-butylamine, and 4-(2-cyanophenyl)-1-butylthiol.
Addition Reactions: Products include 2-bromo-4-(2-cyanophenyl)-1-butanol and 2-bromo-4-(2-cyanophenyl)-1-butyl halides.
Oxidation and Reduction Reactions: Products include 4-(2-cyanophenyl)-1-butylamine and 4-(2-cyanophenyl)-1-butanoic acid.
Scientific Research Applications
2-Bromo-4-(2-cyanophenyl)-1-butene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Medicinal Chemistry: The compound is investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: It is used in the study of biochemical pathways and the development of chemical probes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(2-cyanophenyl)-1-butane: Similar structure but lacks the double bond, leading to different reactivity.
4-(2-Cyanophenyl)-1-butene: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-Bromo-4-(2-nitrophenyl)-1-butene: Contains a nitro group instead of a cyano group, leading to different chemical properties and reactivity.
Uniqueness
2-Bromo-4-(2-cyanophenyl)-1-butene is unique due to the presence of both a bromine atom and a cyano group, which allows it to participate in a wide range of chemical reactions
Properties
IUPAC Name |
2-(3-bromobut-3-enyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-9(12)6-7-10-4-2-3-5-11(10)8-13/h2-5H,1,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSGDFZRWCQAER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=CC=C1C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641132 |
Source
|
Record name | 2-(3-Bromobut-3-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-67-1 |
Source
|
Record name | 2-(3-Bromobut-3-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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